Methyl 5-bromo-3-(ethylsulfonyl)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-3-(ethylsulfonyl)picolinate is a chemical compound with the molecular formula C9H10BrNO4S It is a derivative of picolinic acid, which is a pyridine carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-3-(ethylsulfonyl)picolinate typically involves the bromination of picolinic acid derivatives followed by sulfonylation. One common method includes the bromination of methyl picolinate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting brominated product is then subjected to sulfonylation using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-3-(ethylsulfonyl)picolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents.
Major Products: The major products formed depend on the type of reaction. For example, substitution with an amine yields an amino derivative, while coupling reactions produce biaryl compounds.
Scientific Research Applications
Methyl 5-bromo-3-(ethylsulfonyl)picolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-3-(ethylsulfonyl)picolinate involves its interaction with specific molecular targets. The bromine and sulfonyl groups play a crucial role in its reactivity and binding affinity. It can inhibit or activate certain enzymes by forming covalent or non-covalent interactions with the active sites. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 5-bromopicolinate: Similar structure but lacks the ethylsulfonyl group.
Methyl 3-(ethylsulfonyl)picolinate: Similar structure but lacks the bromine atom.
Picolinic Acid Derivatives: Various derivatives with different substituents on the pyridine ring.
Uniqueness: Methyl 5-bromo-3-(ethylsulfonyl)picolinate is unique due to the presence of both bromine and ethylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H10BrNO4S |
---|---|
Molecular Weight |
308.15 g/mol |
IUPAC Name |
methyl 5-bromo-3-ethylsulfonylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H10BrNO4S/c1-3-16(13,14)7-4-6(10)5-11-8(7)9(12)15-2/h4-5H,3H2,1-2H3 |
InChI Key |
FDHOBZGWYBAHJS-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(N=CC(=C1)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.